Octyldimethylamine oxide
Description
Overview of Amine Oxide Surfactants as Amphoteric Molecules
Amine oxides, as a class of surfactants, are characterized by a nitrogen-oxygen coordinate covalent bond. wikipedia.org This bond results in a highly polar head group, giving these molecules properties similar to quaternary ammonium (B1175870) salts. wikipedia.orgatamankimya.com A key characteristic of amine oxide surfactants is their amphoteric nature, meaning they can exhibit cationic or non-ionic properties depending on the pH of the solution. researchgate.netekb.eg
In acidic environments (low pH), the amine oxide group becomes protonated, leading to a net positive charge and cationic behavior. researchgate.netekb.eg Conversely, in neutral or alkaline conditions (higher pH), they exist predominantly in a non-ionic form. researchgate.netekb.eg This pH-dependent behavior allows for the tuning of their properties, such as their ability to form different types of supramolecular aggregates. researchgate.net This versatility makes them valuable in complex formulations where they can interact favorably with both anionic and cationic surfactants.
Academic Significance of Octyldimethylamine Oxide as a Model Compound
Within the broader class of amine oxides, this compound serves as a crucial model compound for scientific investigation. Its relatively simple and well-defined structure, with an eight-carbon chain, provides an ideal system for studying fundamental surfactant properties without the complexities of longer-chain analogues.
Researchers utilize this compound to explore a range of phenomena, including:
Micelle Formation: Thermodynamic studies have investigated its ability to form micelles in aqueous solutions, a critical aspect for understanding its behavior in various systems. acs.org
Surface Tension Reduction: Its effectiveness in reducing the surface tension of water is a key area of study, providing insights into its function as a wetting agent.
Membrane Protein Solubilization: A significant application in biochemical research is its use in the extraction and purification of membrane proteins. Studies have shown its ability to solubilize these proteins without causing denaturation, which is essential for studying their function.
Phase Behavior: The phase behavior of this compound solutions, both alone and in mixtures with other surfactants, is a subject of academic interest, revealing the formation of various liquid crystalline phases. researchgate.net
The systematic study of this compound and its hydrochloride salt has provided valuable data on the effect of charge on micellar properties. acs.org By comparing the behavior of the non-ionic this compound with its cationic hydrochloride form, researchers can elucidate the role of electrostatic interactions in surfactant self-assembly. acs.org
Historical Context of this compound Research Trajectories
The development of this compound is intertwined with the broader history of amine oxide surfactants, which gained prominence in the mid-20th century. The initial research focused on the oxidation of tertiary amines to produce stable N-oxide compounds with unique surfactant characteristics. wikipedia.org
The synthesis of this compound typically involves the oxidation of octyldimethylamine with hydrogen peroxide. mdpi.com Over the years, research has focused on refining this synthesis process. The commercial viability of amine oxides with eight to sixteen carbon chains became evident through extensive research, with the shorter-chain octyl variant offering distinct properties like good wetting and low foaming.
Early investigations laid the groundwork for understanding the fundamental properties of this compound, leading to its use in a variety of industrial and research applications. Continued research explores its behavior in more complex systems and its potential in emerging technologies.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C10H23NO | cymitquimica.comnih.gov |
| Molecular Weight | 173.30 g/mol | nih.gov |
| Appearance | Colorless to pale yellow liquid | cymitquimica.comechemi.com |
| Density | 0.998 g/mL at 20 °C | echemi.com |
| Melting Point | ~22°C | |
| Boiling Point | >300°C | |
| Solubility in Water | Soluble | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyloctan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-4-5-6-7-8-9-10-11(2,3)12/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVIRMFSJVHWJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042239 | |
| Record name | N,N-Dimethyloctylamine N-oxide | |
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Molecular Weight |
173.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White hygroscopic powder; [Sigma-Aldrich MSDS] | |
| Record name | 1-Octanamine, N,N-dimethyl-, N-oxide | |
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| Record name | 1-Octanamine, N,N-dimethyl-, N-oxide | |
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CAS No. |
2605-78-9 | |
| Record name | Octyldimethylamine oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2605-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Octyldimethylamine oxide | |
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| Record name | 1-Octanamine, N,N-dimethyl-, N-oxide | |
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| Record name | N,N-Dimethyloctylamine N-oxide | |
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| Record name | 1-Octanamine, N,N-dimethyl-, N-oxide | |
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| Record name | OCTYLDIMETHYLAMINE OXIDE | |
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Synthetic Methodologies and Chemical Transformations of Octyldimethylamine Oxide
Chemical Synthesis Pathways for Octyldimethylamine Oxide
The industrial production of this compound is primarily achieved through the direct oxidation of its corresponding tertiary amine, octyldimethylamine. This process is highly efficient and can be influenced by catalytic conditions.
The most common and economically viable method for synthesizing this compound is the oxidation of the tertiary amine, N,N-dimethyloctylamine. wikipedia.org This reaction typically employs hydrogen peroxide (H₂O₂) as the oxidizing agent. researchgate.net The process involves the formation of a coordinate covalent bond between the nitrogen atom of the amine and the oxygen atom from the peroxide.
The reaction is generally carried out in an aqueous solution. To prevent side reactions and decomposition of the hydrogen peroxide, the temperature is carefully controlled, often kept within a range of 40°C to 85°C. google.com The concentration of the aqueous hydrogen peroxide solution used can vary, with concentrations from 30% to 70% being reported. google.com While stoichiometric amounts of peroxide can be used, a slight excess (e.g., 5-10%) is often employed to ensure complete conversion of the amine. google.com To chelate any metal ions that could catalyze the decomposition of hydrogen peroxide, a chelating agent like ethylenediaminetetraacetic acid (EDTA) is sometimes added to the reaction mixture. google.com The conversion of the tertiary amine to the amine oxide can be very high, with yields often exceeding 85-90%. researchgate.net
| Parameter | Typical Value/Condition | Reference |
|---|---|---|
| Starting Material | N,N-Dimethyloctylamine | google.com |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | wikipedia.org |
| H₂O₂ Concentration | 30-70% (aqueous solution) | google.com |
| Reaction Temperature | 40°C - 85°C | google.com |
| Catalyst/Additive | EDTA (chelating agent) | google.com |
| Stoichiometry | Stoichiometric or slight excess of H₂O₂ | google.com |
An interesting phenomenon observed during the synthesis of amine oxides is micellar autocatalysis. smolecule.com In this process, the product, this compound, which is a surfactant, accelerates its own formation. As the concentration of the amine oxide increases in the aqueous reaction medium, it reaches its critical micelle concentration (CMC) and begins to form micelles. smolecule.com
These micelles act as nanoreactors, solubilizing the lipophilic tertiary amine reactant (N,N-dimethyloctylamine) within their hydrophobic cores. smolecule.com This encapsulation brings the amine into close proximity with the water-soluble oxidizing agent (hydrogen peroxide) at the micelle-water interface, significantly increasing the effective concentration of the reactants and thereby enhancing the reaction rate. smolecule.com This autocatalytic effect contributes to the high efficiency and conversion rates seen in the aqueous synthesis of amine oxides.
Oxidation Reactions of Tertiary Amines
Derivatization and Formation of Related Chemical Entities
The precursor tertiary amine, octyldimethylamine, is a key intermediate for synthesizing other classes of surfactants, including cationic and amphoteric types.
Octyldimethylamine can be converted into cationic quaternary ammonium (B1175870) salts through a process called quaternization. keruichemical.com This reaction involves the alkylation of the tertiary amine, where the lone pair of electrons on the nitrogen atom attacks an electrophilic alkylating agent. This creates a new carbon-nitrogen bond and results in a permanently positively charged nitrogen center. researchgate.net
Common quaternizing agents used for this purpose include:
Methyl chloride
Dimethyl sulfate (B86663)
Diethyl sulfate
Benzyl chloride keruichemical.com
The resulting products are quaternary ammonium salts, which function as cationic surfactants. keruichemical.com
Amphoteric surfactants of the betaine (B1666868) class can be synthesized from octyldimethylamine. keruichemical.com Betaines are characterized by having a cationic quaternary ammonium group and an anionic carboxylate group within the same molecule, making them zwitterionic over a wide pH range. whamine.com The industrial preparation typically involves the reaction of the tertiary amine with a halogenated carboxylic acid salt, most commonly sodium chloroacetate (B1199739) (ClCH₂COONa). keruichemical.com In this reaction, the amine's nitrogen atom displaces the chloride ion from the chloroacetate, forming a C-N bond and yielding the corresponding N-octyldimethylbetaine. whamine.com
| Reactant 1 | Reactant 2 | Product Class | Reference |
|---|---|---|---|
| Octyldimethylamine | Sodium Chloroacetate | Amphoteric Betaine Surfactant | keruichemical.com |
The primary amine precursor, octylamine (B49996), is utilized in the functionalization of various materials, such as graphene oxide (GO). griffith.edu.aursc.org This process aims to modify the surface properties of the material, for instance, to improve its dispersion in non-polar solvents or to act as an anti-corrosion coating. rsc.org The functionalization of GO with octylamine can be achieved by heating a suspension of GO with octylamine. nih.gov
The reaction involves the covalent attachment of the octylamine to the GO surface. griffith.edu.aursc.org This can occur through the formation of amide linkages with the carboxylic acid groups present on the GO sheets or via reactions with epoxide groups on the GO surface. rsc.org The success of the functionalization is confirmed using various characterization techniques. rsc.orgresearchgate.net
| Technique | Observation/Purpose | Reference |
|---|---|---|
| FTIR Spectroscopy | Confirms the presence of functional groups from octylamine on the GO matrix. | rsc.orgresearchgate.net |
| X-ray Diffraction (XRD) | Studies the crystalline structure and interlayer spacing of the modified GO. | rsc.orgresearchgate.net |
| Raman Spectroscopy | Analyzes the structural changes in the carbon lattice of graphene oxide upon functionalization. | rsc.orgresearchgate.net |
| FESEM & TEM | Visualizes the surface morphology and layered structure of the functionalized material. | griffith.edu.aursc.org |
Fundamental Colloidal and Interfacial Science of Octyldimethylamine Oxide
Micellization Phenomena and Supramolecular Assembly Mechanisms
Octyldimethylamine oxide is a versatile surfactant that exhibits complex self-assembly behavior in aqueous solutions, primarily driven by the hydrophobic effect. researchgate.net This leads to the formation of various supramolecular structures, with micelles being the most common. researchgate.netjpn.org The nature of these assemblies is highly dependent on factors such as concentration, temperature, and pH. researchgate.netacs.orgresearchgate.net
The formation of micelles by this compound in an aqueous solution is a spontaneous process that occurs above a specific concentration known as the Critical Micelle Concentration (CMC). researchgate.netnist.gov This phenomenon is primarily explained by the hydrophobic effect, where the hydrophobic alkyl chains of the surfactant molecules are expelled from the water, leading to their aggregation. researchgate.netmdpi.com This self-assembly minimizes the unfavorable contact between the hydrocarbon tails and water, while the hydrophilic head groups remain exposed to the aqueous environment. mdpi.com
Several theoretical models describe micelle formation. The Phase Separation Model treats micelles as a separate pseudophase, and the CMC is the concentration at which this new phase appears. The Mass-Action Model , on the other hand, views micellization as a chemical equilibrium between monomers and micelles. acs.orgresearchgate.net This model allows for the calculation of thermodynamic parameters of micellization. acs.org The shape and size of the resulting micelles are governed by the critical packing parameter (CPP) , which relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the micelle surface, and the length of the tail. acs.orgdiva-portal.org
The CMC is a crucial parameter for understanding the self-assembly of surfactants. For this compound, the CMC is influenced by factors such as temperature and the presence of electrolytes. acs.orgcdnsciencepub.com Generally, the CMC of nonionic surfactants decreases with an increase in the length of the hydrophobic alkyl chain. nih.gov
This compound is an amphoteric surfactant, meaning its properties are significantly influenced by the pH of the solution. researchgate.net At low pH values (typically below its pKa of around 4-5), the amine oxide headgroup becomes protonated, and the surfactant behaves as a cationic species. researchgate.netjst.go.jp At higher pH values, it exists in its non-ionic, zwitterionic form. researchgate.net This pH-dependent ionization state directly impacts its conformational and aggregation behavior.
The transition from a cationic to a non-ionic character with increasing pH leads to changes in micellar properties. researchgate.net At intermediate pH values, where both the protonated (cationic) and deprotonated (zwitterionic) forms coexist, synergistic interactions can occur within the micelles. researchgate.netmit.edu This can lead to a minimum in the critical micelle concentration (CMC) and a maximum in the micelle aggregation number at a pH close to the pKa. mit.edu The electrostatic repulsions between the headgroups are minimized at this point, favoring more stable and larger aggregates. mit.eduresearchgate.net The aggregation behavior can shift from forming spherical micelles to larger, potentially worm-like or vesicular structures, depending on the specific conditions. jpn.orgresearchgate.netresearchgate.net
The table below illustrates the pH-dependent behavior of amine oxide surfactants.
| pH Range | Predominant Surfactant Form | Micellar Behavior |
| Low pH (< pKa) | Cationic (Protonated) | Smaller micelles due to electrostatic repulsion between headgroups. researchgate.netmit.edu |
| Intermediate pH (≈ pKa) | Mixture of Cationic and Zwitterionic | Larger, more stable micelles due to reduced electrostatic repulsion and potential hydrogen bonding. researchgate.netmit.edu |
| High pH (> pKa) | Zwitterionic (Non-ionic) | Micellar properties are typical of non-ionic surfactants. researchgate.net |
The process of micellization is governed by thermodynamic principles. The key thermodynamic parameters of micellization for this compound are the standard Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization. These parameters provide insight into the driving forces behind micelle formation. mdpi.comresearchgate.net
The standard Gibbs free energy of micellization is typically negative, indicating a spontaneous process, and can be calculated from the critical micelle concentration (CMC). mdpi.com For non-ionic surfactants, the primary driving force for micellization is the large positive entropy change (ΔS°m > 0). researchgate.net This entropy gain results from the release of structured water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate into micelles. mdpi.com
The enthalpy of micellization (ΔH°m) can be either positive (endothermic) or negative (exothermic) and is often temperature-dependent. acs.org For many surfactants, including this compound hydrochloride, the enthalpy of micellization is endothermic at low temperatures and becomes exothermic at higher temperatures. acs.org This temperature dependence results in a characteristic U-shaped curve for the CMC as a function of temperature, with a minimum CMC at the temperature where ΔH°m is zero. acs.org
Calorimetric studies are instrumental in directly measuring the enthalpy of micellization. mdpi.com The change in heat capacity upon micellization (ΔCp,m) is also a significant parameter, as it reflects the change in the extent of hydration of the surfactant molecules upon aggregation. researchgate.net
A study on n-octyldimethylamine oxide hydrochloride revealed that the differences in thermodynamic properties of micellization between the non-ionic (OAO) and cationic (OAOHCl) forms are as expected, with stronger hydration in the premicellar region and counterion binding beyond the CMC for the cationic form. acs.org
The following table summarizes the typical thermodynamic properties of micellization for a surfactant like this compound.
| Thermodynamic Parameter | Sign/Value | Driving Force Contribution |
| ΔG°m | Negative | Indicates a spontaneous process. mdpi.com |
| ΔH°m | Can be positive or negative | Often temperature-dependent; can contribute favorably or unfavorably. acs.org |
| ΔS°m | Positive | Major driving force due to the hydrophobic effect and release of water molecules. researchgate.net |
| ΔCp,m | Negative | Reflects the decrease in the water-accessible hydrophobic surface area upon micellization. |
pH-Dependent Conformational and Aggregation Behavior
Surface Adsorption and Interfacial Dynamics
The surface-active nature of this compound drives its adsorption at various interfaces, such as solid-liquid and air-liquid interfaces. This adsorption modifies the interfacial properties and is fundamental to its applications. ekb.egresearchgate.netkinampark.com
The adsorption of this compound onto solid surfaces from an aqueous solution is a complex process influenced by the nature of the solid surface, the pH of the solution, and the surfactant concentration. researchgate.netacs.org On hydrophilic surfaces like silica (B1680970), which typically carry a negative charge at neutral pH, the adsorption mechanism can involve multiple interactions. researchgate.netacs.org
At low concentrations and in its cationic form (at low pH), this compound can adsorb onto negatively charged surfaces primarily through electrostatic attraction. researchgate.netacs.org As a non-ionic surfactant (at higher pH), it can adsorb via hydrogen bonding between the oxygen of the amine oxide headgroup and the surface silanol (B1196071) groups (Si-OH) on silica. researchgate.netacs.org
As the surfactant concentration increases towards the CMC, cooperative adsorption can occur, leading to the formation of surface aggregates, sometimes referred to as hemimicelles or admicelles. researchgate.netacs.org These aggregates can form a bilayer-like structure on the surface. The adsorption process is often exothermic at low surface coverages. researchgate.net
The adsorption can be influenced by the presence of electrolytes, which can screen the electrostatic interactions and affect the packing of the surfactant molecules at the interface.
The arrangement of this compound molecules at an interface, known as surfactant packing, determines the properties of the resulting interfacial film. diva-portal.orgrjpbcs.com The packing is influenced by the geometry of the surfactant molecule, as described by the critical packing parameter (CPP), and the interactions between the adsorbed molecules. diva-portal.org
At the air-water interface, this compound molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic headgroups in the water. This orientation reduces the surface tension of the water. ekb.eg As the concentration of the surfactant increases, the molecules become more tightly packed at the interface until a saturated monolayer is formed at the CMC. ekb.eg The area occupied by each molecule at the interface (Amin) is a measure of this packing. A smaller Amin value indicates a more tightly packed interfacial film. ekb.eg
The formation of interfacial films is crucial for the stability of emulsions and foams. diva-portal.orgrjpbcs.com The flexibility and curvature of the interfacial film are important factors. rjpbcs.com For instance, in oil-in-water emulsions, the surfactant film curves around the oil droplets, with the hydrophobic tails penetrating the oil phase and the hydrophilic heads remaining in the aqueous phase. rjpbcs.com The ability of this compound to act as both a cationic and a non-ionic surfactant depending on the pH allows for tunable control over the properties of these interfacial films. researchgate.net
Adsorption Mechanisms on Solid-Liquid Interfaces
Stabilization and Destabilization of Dispersed Systems
This compound's amphiphilic nature, possessing a polar N-oxide head group and a nonpolar octyl tail, governs its behavior at interfaces, making it a versatile agent in the control of dispersed systems. Its primary function is to modify the interface between two immiscible phases, such as oil and water or air and water, thereby influencing the formation and stability of emulsions, foams, and solid dispersions.
Emulsification and Dispersion Mechanisms
Emulsification is the process of dispersing one liquid into another immiscible liquid as fine droplets, while dispersion involves the distribution of fine solid particles in a liquid medium. An emulsion is a colloid where both the dispersed and continuous phases are liquids. d-nb.info The stability of such systems often relies on surface-active agents that adsorb at the interface between the phases. d-nb.info
This compound facilitates these processes through several key mechanisms:
Reduction of Interfacial Tension: Like all surfactants, this compound molecules preferentially adsorb at the interface between immiscible phases (e.g., oil-water). fiveable.me By orienting their hydrophilic heads towards the aqueous phase and their hydrophobic tails towards the non-polar phase, they reduce the interfacial tension or energy. fiveable.me This reduction in energy lowers the amount of mechanical force required to break down the dispersed phase into smaller droplets or particles, thereby promoting the formation of an emulsion or dispersion. d-nb.info
Formation of a Protective Interfacial Film: Once adsorbed, the surfactant molecules form a physical barrier or film at the surface of the droplets or particles. d-nb.info This film prevents the dispersed elements from making direct contact and coalescing or agglomerating, which is the primary mechanism of phase separation.
Hydrotropy and Coupling: this compound is recognized as an excellent hydrotrope and a superior coupler. southern-chemical.comcolonialchem.com A hydrotrope is a compound that enhances the solubility of sparingly soluble substances in water. This property is crucial for creating uniform dispersions of materials that would otherwise be incompatible. As a coupler, it can effectively bind dissimilar materials within a formulation. colonialchem.com
pH-Dependent Interactions: The headgroup of this compound can be protonated in acidic aqueous solutions, giving it a positive charge and cationic characteristics. ekb.egresearchgate.net In neutral or alkaline conditions, it behaves as a nonionic surfactant. researchgate.net This pH sensitivity allows for the modulation of its emulsifying and dispersing properties based on the formulation's environment, as the charge influences its interaction with other components and its packing at the interface.
Table 1: Key Mechanisms of this compound in Emulsification and Dispersion
| Mechanism | Description |
| Interfacial Tension Reduction | The amphiphilic molecules accumulate at the oil-water or solid-liquid interface, lowering the free energy and facilitating the creation of a larger interfacial area with less energy input. fiveable.meekb.eg |
| Steric/Electrostatic Barrier | An adsorbed layer of this compound molecules forms around dispersed droplets/particles. This layer provides a physical (steric) barrier and, if charged (in acidic pH), an electrostatic repulsion that prevents coalescence or aggregation. researchgate.netjkcs.or.kr |
| Hydrotropy | It increases the aqueous solubility of hydrophobic or sparingly soluble compounds, enabling the creation of stable and homogenous dispersions. southern-chemical.comverdantspecialty.com |
| Coupling Action | It acts as a bridge between incompatible ingredients in a formulation, improving overall product homogeneity and stability. colonialchem.com |
Role in Stabilizing Colloidal Systems
Colloidal stability refers to the ability of a dispersed system to resist changes over time, such as creaming, sedimentation, or aggregation. This compound contributes to the kinetic stability of various colloidal systems by creating repulsive forces that counteract the attractive van der Waals forces between dispersed particles or droplets. jkcs.or.kr
Emulsion Stability: In oil-in-water (O/W) or water-in-oil (W/O) emulsions, the interfacial film formed by this compound is crucial for long-term stability. The effectiveness of amine oxides as emulsifiers is linked to their ability to form a tightly packed monolayer at the interface. ekb.eg The stability of formulations containing this compound is further enhanced by its chemical robustness; it lacks amide or ester groups, making it resistant to hydrolysis in both highly acidic and alkaline systems. southern-chemical.comverdantspecialty.com It is also stable in the presence of strong electrolytes and oxidizing agents like hydrogen peroxide. southern-chemical.comcolonialchem.com
Foam Stabilization: Foams are dispersions of a gas in a liquid. While many surfactants generate foam, not all can create stable foam. Research has shown that n-octyldimethylamine oxide is a surprisingly effective and stable foam producer, particularly when compared to its adjacent homologs in the amine oxide series. google.com This enhanced stability is critical in applications requiring a long-lasting foam structure. The stabilization mechanism in foams often involves the Marangoni effect, where a gradient in surface tension caused by stretching of the bubble surface induces a flow of liquid that heals the thinned spot. jkcs.or.kr The ability of this compound to generate copious quantities of stable foam, even in the presence of brine and hydrocarbons, has been noted in specific applications. google.com
Dispersion of Solids: this compound is used as a stabilizing agent in the synthesis and formulation of solid-in-liquid dispersions, such as those containing nanoparticles. smolecule.com Its adsorption onto the surface of the solid particles prevents them from aggregating or settling out of the suspension. smolecule.com Microcalorimetric studies on the adsorption of this compound (C8DAO) on silica have confirmed its interaction with solid surfaces from aqueous solutions. researchgate.net The pH-dependent charge of the amine oxide headgroup plays a significant role in this process, as electrostatic interactions can drive the adsorption onto charged particle surfaces. researchgate.netjkcs.or.kr
Table 2: Comparative Foaming Properties of n-Alkyl Dimethylamine Oxides in Brine/Hydrocarbon Media
This table presents research findings on the foaming capabilities of various amine oxides, highlighting the superior performance of the n-octyl and n-decyl variants in producing stable foam.
| Compound | Foam Volume (mL) | Foam Half-Life (minutes) | Foam Appearance |
| n-Hexyl Dimethylamine Oxide | 120 | < 1 | Thin, watery |
| n-Octyl Dimethylamine Oxide | 240 | 10 | Thick, stable |
| n-Decyl Dimethylamine Oxide | 250 | 12 | Thick, stable |
| n-Dodecyl Dimethylamine Oxide | 170 | 3 | Medium-bodied |
| n-Tridecyl Dimethylamine Oxide | 150 | 2 | Thin |
Data adapted from U.S. Patent 4,425,243. The test measures foam generation and stability in the presence of brine and organic matter. google.com
Interactions with Biological Systems in Experimental Research
Membrane Permeabilization Mechanisms in Cellular Models
The primary mechanism by which octyldimethylamine oxide interacts with cellular models is through membrane permeabilization. As a surfactant, it can insert itself into the lipid bilayer of cell membranes. This integration disrupts the ordered structure of the membrane lipids, leading to a transient and controlled increase in membrane permeability. The amphiphilic structure of the molecule facilitates this process; the hydrophobic octyl tail interacts with the lipid core of the membrane, while the polar amine oxide headgroup associates with the aqueous environment and the polar heads of the membrane lipids.
This disruption of the membrane integrity allows for the passage of substances into the cell that would otherwise be excluded. smolecule.com This effect is particularly valuable in experimental settings where the controlled introduction of research materials into cellular systems is required. For instance, research has shown that this compound can enhance the cellular uptake of fluorescent markers, demonstrating its ability to increase membrane permeability effectively. The process does not necessarily involve the formation of stable, large-scale pores but rather a generalized destabilization of the membrane order, which increases its fluidity and leakiness to external molecules.
Table 1: Overview of Membrane Permeabilization by this compound
| Feature | Description |
|---|---|
| Mechanism of Action | Insertion of the amphiphilic molecule into the cell's lipid bilayer, disrupting the packing of phospholipids. |
| Molecular Drivers | The hydrophobic alkyl chain interacts with the membrane's lipid core, while the polar headgroup interacts with the aqueous phase. |
| Effect on Membrane | Increases membrane fluidity and creates transient openings, enhancing permeability. |
| Research Application | Used to introduce substances like fluorescent markers, nutrients, or drugs into cells for experimental study. |
Solubilization and Reconstitution of Membrane Proteins for Structural and Functional Studies
One of the most significant applications of this compound in biochemical research is the solubilization and purification of membrane proteins. smolecule.com These proteins are notoriously difficult to study because their native environment is the hydrophobic interior of a lipid bilayer, making them insoluble in aqueous solutions. smolecule.commemtein.com
The process begins by adding this compound to a preparation of cellular membranes. Above its critical micelle concentration (CMC), the surfactant molecules form micelles. rsc.org These micelles can effectively break apart the cell membrane and encapsulate the integral membrane proteins. rsc.org The hydrophobic tails of the this compound molecules create a detergent "shell" that coats the hydrophobic, transmembrane domains of the protein, while the hydrophilic headgroups face the aqueous solvent. rsc.org This action extracts the protein from the membrane and keeps it in a soluble state without denaturing it, thereby preserving its structural integrity.
Once solubilized and purified, the membrane protein can be reconstituted into an artificial lipid bilayer, such as a liposome (B1194612) or a nanodisc. smolecule.com This step involves removing the this compound, often through dialysis, which allows the protein to insert into the new, controlled lipid environment. memtein.com This reconstitution is crucial for conducting functional assays, as it allows researchers to study the protein's activity and its interactions with other molecules in a simplified and defined system, providing clear insights into its biological role. smolecule.com
Table 2: Process of Membrane Protein Solubilization and Reconstitution with this compound
| Step | Role of this compound | Purpose |
|---|---|---|
| 1. Solubilization | Forms micelles that disrupt the cell membrane and encapsulate the membrane protein. rsc.org | To extract the protein from its native membrane environment into an aqueous solution. |
| 2. Purification | Keeps the protein soluble in a detergent-protein complex, allowing for separation from lipids and other cellular components. | To isolate the specific protein of interest for further study. smolecule.com |
| 3. Reconstitution | Is removed (e.g., by dialysis) to allow the purified protein to insert into an artificial lipid bilayer (e.g., liposome). memtein.com | To study the protein's function and interactions in a controlled, membrane-mimicking environment. smolecule.com |
Facilitation of Molecular Uptake in Biological Research Systems
The ability of this compound to permeabilize cell membranes directly facilitates the uptake of various molecules in biological research systems. smolecule.com This application is a direct consequence of the membrane disruption described previously. By increasing the permeability of the cell membrane, the compound can be used to improve the efficiency of delivering specific molecules into the cytoplasm for experimental purposes.
This facilitated uptake is not limited to small molecules. Depending on the concentration of the surfactant and the specific cell type, a range of substances can be introduced. Research applications include enhancing the uptake of nutrients in cell culture systems to study metabolism or using it to deliver drugs or other bioactive compounds to investigate their intracellular effects. The interaction of this compound with the cell membrane effectively lowers the barrier for entry, making it a useful tool for modulating cellular content in a controlled research setting. smolecule.com
Table 3: Examples of Facilitated Molecular Uptake Using this compound
| Molecule Type | Research Application | Outcome |
|---|---|---|
| Fluorescent Markers | Cellular biology experiments to track transport and cell viability. | Enhanced intracellular fluorescence, allowing for more efficient labeling and visualization. |
| Nutrients | Cell culture studies to investigate metabolic pathways. | Increased availability of specific nutrients within the cell. |
| Drug Compounds | Pharmacology and toxicology research to assess intracellular mechanisms. | Improved delivery of the compound to its intracellular target. |
Advanced Applications in Materials Science and Nanotechnology
Role as a Stabilizing Agent in Nanoparticle Synthesis
The synthesis of nanoparticles with controlled characteristics is crucial for their application in diverse fields such as electronics, catalysis, and medicine. Octyldimethylamine oxide serves as a critical stabilizing agent in these processes, ensuring the quality and performance of the resulting nanoparticles. smolecule.com Its primary functions are to manage the growth of nanoparticles and prevent their uncontrolled clustering.
Control of Nanoparticle Morphology and Size Distribution
This compound plays a pivotal role in directing the morphology (shape) and ensuring a narrow size distribution of newly formed nanoparticles. By adsorbing onto the surface of nascent nanoparticles, it modulates their growth rate. This controlled growth is essential for producing nanoparticles of a desired size and shape, which in turn dictates their physical and chemical properties. ijrps.comunirioja.es For instance, in the synthesis of tin disulfide (SnS2) nanoparticles, the use of different alkylamines, including octylamine (B49996) (a related primary amine), resulted in varied morphologies such as nanoplates and flower-like assemblies. nih.gov This demonstrates the significant influence of such capping agents on the final structure of the nanoparticles. The concentration and nature of the stabilizing agent can be adjusted to produce nanoparticles ranging from spherical to more complex shapes like nanorods. unirioja.esmdpi.com
Interactive Table: Effect of Alkylamine Surfactant on Nanoparticle Characteristics
| Surfactant | Nanoparticle System | Resulting Morphology | Average Size (nm) | Reference |
|---|---|---|---|---|
| Octylamine | Iron Oxide | Spherical | 13.1 - 19.0 | mdpi.com |
| Octylamine | Silver | Platelets | 12 - 83 (face size) | acs.org |
Prevention of Aggregation in Colloidal Nanocrystal Dispersions
A significant challenge in the synthesis and storage of nanoparticles is their tendency to aggregate, or clump together, which can diminish their unique properties. ijrps.com this compound effectively prevents this by forming a protective layer around individual nanoparticles. smolecule.comijrps.com This layer creates repulsive forces between the particles, either through steric hindrance (the physical bulk of the octyl chains) or electrostatic interactions, thus maintaining a stable colloidal dispersion. acs.org This stabilization is crucial for applications that require well-dispersed, individual nanoparticles. The ability of ligands like this compound to ensure colloidal stability is fundamental to the successful application of nanocrystals in various media. rsc.orgchemrxiv.org
Surface Modification of Advanced Materials
The functional properties of many advanced materials are dictated by their surface characteristics. This compound is employed to modify these surfaces, tailoring them for specific applications by altering properties like wettability and enabling further functionalization.
Tailoring Surface Wettability and Hydrophobicity
The amphiphilic structure of this compound makes it an effective agent for altering the surface energy of materials, and consequently, their wettability. When applied to a surface, the molecules can orient themselves to either increase or decrease hydrophobicity (water-repellency). For example, modifying a surface with octylamine can significantly increase its water contact angle, transforming it from hydrophilic to hydrophobic. nih.govpradeepresearch.org This is particularly useful in creating water-repellent coatings. Research has shown that post-chemical modification of nanocrystal multilayers with molecules like octadecylamine (B50001) (ODA), which has a long hydrocarbon tail similar to this compound, can induce superhydrophobicity, with water contact angles reaching as high as 167°. nih.gov
Interactive Table: Tuning Water Contact Angle with Amine Modification
| Material | Modifying Agent | Resulting Water Contact Angle (°) | Surface Property | Reference |
|---|---|---|---|---|
| Nanocrystal Multilayer | None | ~86 | Moderately Hydrophobic | nih.gov |
| Nanocrystal Multilayer | Octadecylamine (ODA) | ~167 | Superhydrophobic | nih.gov |
Functionalization of Graphene Oxide and Related 2D Materials
Graphene oxide (GO) and other two-dimensional (2D) materials possess remarkable electronic and mechanical properties, but their application often requires chemical functionalization to tune their characteristics or improve their dispersibility in various matrices. Alkylamines, including octylamine, can be covalently bonded to the surface of graphene oxide. griffith.edu.aursc.org This functionalization process not only modifies the electronic properties of the graphene sheet but also enhances its hydrophobicity and compatibility with polymer matrices for the development of advanced composites. griffith.edu.aursc.org The degree of functionalization can be controlled, allowing for the creation of graphene derivatives with tailored properties for applications ranging from energy harvesting to anti-corrosion coatings. rsc.orgacs.org The covalent attachment of octylamine to the graphene oxide matrix has been confirmed through various characterization techniques, including FTIR spectroscopy and transmission electron microscopy (TEM). griffith.edu.aursc.org
Interfacial Phenomena in Composite Material Development
The performance of composite materials, which are made from two or more constituent materials with significantly different properties, heavily relies on the quality of the interface between the different phases. Poor adhesion between a filler material (like nanoparticles or fibers) and the polymer matrix can lead to mechanical failure. diva-portal.org
This compound and related alkylamines can act as interfacial modifiers or coupling agents. By adsorbing onto the surface of the filler material, they can improve its compatibility with the surrounding polymer matrix. nih.gov For instance, modifying cellulose (B213188) nanocrystals with octylamine enhances their ability to stabilize emulsions used in creating self-healing composite coatings. nih.govacs.org The hydrophobic octyl chains of the amine interact favorably with the polymer, while the amine group can form bonds or strong interactions with the filler, effectively bridging the two components. This improved interfacial adhesion allows for more efficient stress transfer from the matrix to the reinforcement, resulting in a composite material with enhanced mechanical properties, such as increased tensile strength and modulus. diva-portal.orgresearchgate.net The use of octylamine-functionalized graphene oxide in magnesium alloy composites has also been shown to improve corrosion resistance by enhancing the hydrophobicity and adhesion of the coating. griffith.edu.aursc.org
Environmental Behavior and Remediation Research
Biodegradation Pathways and Kinetics
The environmental fate of octyldimethylamine oxide is largely determined by its biodegradability. As a surfactant used in numerous consumer and industrial products, its entry into aquatic and terrestrial systems necessitates a thorough understanding of its degradation processes under various environmental conditions.
This compound is considered to be readily biodegradable under aerobic conditions. tandfonline.com Studies have shown that amine oxides are effectively removed by conventional sewage treatment systems primarily through mineralization. researchgate.net In aerobic environments, these surfactants are rapidly converted by microorganisms into carbon dioxide, water, and biomass. unimi.it
Research conforming to OECD (Organisation for Economic Co-operation and Development) guidelines has provided specific data on its degradation. For instance, OECD 314A (Sewer Water Die-Away) studies demonstrated that amine oxides are rapidly biodegraded, with over 76% mineralized by the end of the study. The geometric mean of the primary biodegradation rate was determined to be 0.184 h⁻¹. researchgate.net Further simulation studies using the OECD 303A standard for activated sludge wastewater treatment plants showed a rapid and virtually complete biodegradation, with over 97% mineralization of the parent amine oxide. researchgate.net Another study noted that this compound achieves a primary biodegradation of greater than 95% within six days. researchgate.net The general consensus from multiple studies is that various amine oxides, including those with different alkyl chain lengths, meet the criteria for being "readily biodegradable," "ultimately biodegradable," or "inherently biodegradable". researchgate.net
The degradation pathway in aerobic settings is understood to begin with the enzymatic cleavage of the molecule, leading to the formation of smaller organic compounds that can be readily assimilated by a wide range of environmental microorganisms and utilized as a source of carbon and energy. google.com
The biodegradation of this compound under anaerobic conditions—environments devoid of molecular oxygen—is more complex and less straightforward than its aerobic counterpart. cambridge.org While amine oxides as a class are reported to be biodegradable under both aerobic and anaerobic conditions, specific studies reveal significant variability depending on the precise molecular structure. researchgate.netunimi.it
Research investigating the anaerobic biodegradability of fatty amine oxides found that while they were readily biodegradable aerobically, their degradation was significantly inhibited under anaerobic conditions. tandfonline.com Specifically, studies on lauramine oxide (a C12 alkyldimethylamine oxide) and myristamine oxide (a C14 analogue) demonstrated that these compounds inhibited biogas production by approximately 90% in digested sludge, indicating a toxic or inhibitory effect on the methanogenic bacteria that are crucial for the final stages of anaerobic digestion. dntb.gov.ua
Aerobic Biodegradation Mechanisms in Aquatic Environments
Wastewater Treatment and Removal Efficiency Studies
The high volume of this compound used in household products results in its disposal "down the drain," making its removal efficiency in wastewater treatment plants (WWTPs) a critical factor in preventing its release into the environment. researchgate.net
Adsorption is a widely used method for removing organic contaminants from wastewater, utilizing materials with high surface area to bind and remove substances from the liquid phase. dntb.gov.uaresearchgate.net Activated carbon is a benchmark adsorbent known for its effectiveness in removing a broad range of organic compounds, including surfactants. unimi.it Studies on general surfactant removal show that activated carbon can achieve removal efficiencies of up to 97-99% for both anionic and non-ionic surfactants. unimi.itresearchgate.net
The adsorption mechanism for amine oxides onto surfaces is influenced by the compound's chemistry and the properties of the adsorbent. As this compound is a zwitterionic/cationic surfactant depending on pH, electrostatic interactions are a key mechanism. researchgate.netresearchgate.net On negatively charged surfaces, such as silica (B1680970) or certain clays, the positively charged (protonated) amine oxide headgroup can adsorb via cation exchange. researchgate.net Research on the adsorption of a related compound, N,N-dimethyldodecan-1-amine oxide, demonstrated its ability to adsorb onto both activated charcoal and natural clay. dntb.gov.ua
Biochar, a charcoal-like material produced from the pyrolysis of biomass, has also emerged as a promising, low-cost adsorbent. unimi.it Studies on the removal of anionic surfactants using various biochars (derived from wheat straw and rice husk) have shown removal efficiencies ranging from 78% to over 90%. researchgate.net The adsorption kinetics in these systems often follow a pseudo-second-order model, suggesting that chemisorption plays a significant role. researchgate.net While specific data for this compound is limited, the principles governing surfactant adsorption suggest that materials like activated carbon and biochar would be effective for its removal from wastewater, driven by a combination of electrostatic and hydrophobic interactions.
Table 1: Adsorption Efficiency of Various Adsorbents for Surfactants This table summarizes findings from studies on various surfactants, providing context for the potential removal of this compound.
Biological treatment systems, standard in most municipal WWTPs, are highly effective at removing this compound. The rapid aerobic biodegradation of the compound is the primary reason for this high removal rate. researchgate.netresearchgate.net
Laboratory simulation studies designed to mimic the conditions of activated sludge treatment (e.g., OECD 303A) have demonstrated removal efficiencies exceeding 99.8%. researchgate.net A detailed analysis from these studies revealed that after treatment, a maximum of 0.09% of the parent amine oxide remained in the effluent, with a maximum of 0.03% adsorbed to the sludge solids. researchgate.net The vast majority (>97%) undergoes complete mineralization to inorganic products. researchgate.net An average removal rate of 98% is considered applicable for secondary activated sludge treatment processes. researchgate.net
These laboratory findings are supported by real-world monitoring data. A comprehensive monitoring program across 44 WWTPs in the United States measured the effluent concentrations of the dominant C12 and C14 amine oxides. The results confirmed very low levels post-treatment, with mean concentrations of 52.8 ng/L for C12 and 20.1 ng/L for C14 amine oxides. researchgate.net This high degree of removal during wastewater treatment significantly reduces the potential concentration of the compound in receiving streams, thereby minimizing environmental exposure. researchgate.net
Table 2: Summary of this compound Removal in Biological Wastewater Treatment
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Lauramine oxide |
| Myristamine oxide |
| Cocamidopropylamine oxide |
| Carbon dioxide |
Analytical and Spectroscopic Characterization Methodologies for Octyldimethylamine Oxide
The comprehensive characterization of Octyldimethylamine oxide (ODAO), a tertiary amine oxide surfactant, relies on a suite of analytical techniques to confirm its molecular structure, assess its purity, characterize its aggregation behavior, and study its stability. These methodologies, ranging from spectroscopy to electrochemistry, provide a detailed understanding of the compound's chemical and physical properties.
Computational and Theoretical Modeling of Octyldimethylamine Oxide Systems
Molecular Dynamics Simulations of Interfacial and Micellar Behavior
Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic processes of micelle formation and the behavior of octyldimethylamine oxide at various interfaces. mdpi.com These simulations track the movement of individual atoms and molecules over time, providing a detailed picture of self-assembly and interfacial phenomena. acs.org
Research on amine oxide surfactants, such as the closely related dimethyldodecylamine-N-oxide (DDAO), has utilized large-scale atomistic MD simulations to study structural and interfacial properties. researchgate.net Simulations of DDAO micelles in pure water have revealed that they are generally ellipsoidal, with axial ratios of approximately 1.3 to 1.4, a finding that shows good agreement with experimental data from small-angle neutron scattering (SANS). researchgate.net This demonstrates the ability of MD simulations to accurately predict the size and shape of surfactant aggregates.
The process of micellization for surfactants can be predicted using MD simulations by analyzing the equilibrium constants for surfactant aggregation across various micelle compositions. emory.edu By running simulations at different temperatures, key thermodynamic parameters associated with micellization, such as enthalpy and heat capacity changes, can be determined. emory.edu This approach allows for the prediction of critical micelle concentration (cmc), mean micelle size, and the degree of counterion binding. emory.edu
MD simulations are also employed to understand the behavior of surfactants at interfaces, such as the air-water or oil-water interface. These simulations can reveal details about molecular orientation, packing density, and the reduction of interfacial tension. For amine oxides, modeling can elucidate how the polar N-O group interacts with water and how the hydrophobic octyl chain orients itself away from the aqueous phase. acs.orgacs.org Such insights are crucial for applications ranging from detergency to enhanced oil recovery. mdpi.com
| Property Investigated | Key Finding | Simulation Method | Reference |
|---|---|---|---|
| Micelle Shape (DDAO) | Generally ellipsoidal with an axial ratio of ~1.3-1.4. | Large-scale atomistic MD | researchgate.net |
| Micellization Behavior | Prediction of cmc, mean micelle size, and counterion binding from free energy statistics. | MD simulations with global fitting procedure | emory.edu |
| Interfacial Phenomena | Provides insights into molecular motion, structure, and dynamics at liquid-liquid and solid-liquid interfaces. | Generic intermolecular potentials and liquids in MD | acs.org |
| Hydrate (B1144303) Inhibition | Molecular modeling suggests hydrogen bonding of the amine oxide to water allows for close interaction with hydrate surfaces. | Computer modeling | acs.org |
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like this compound. mdpi.com These methods are used to analyze reaction mechanisms, predict reaction pathways, and calculate the energies of transition states, offering a level of detail that complements experimental investigation. rsc.orgnih.gov
One area where quantum chemistry has been applied to amine oxides is in understanding their antioxidant properties. nih.gov DFT calculations have been used to determine bond dissociation enthalpies (BDE) and ionization potentials for N-oxide surfactants. nih.gov For a model mono-N-oxide surfactant, the lowest BDE values were found for hydrogen atoms on the carbon atoms adjacent to the amide group, indicating these are the most likely sites for hydrogen abstraction in radical scavenging mechanisms. nih.gov The calculations also show a strong localization of negative and positive charges on the oxygen and nitrogen atoms of the N-oxide head, respectively, which influences its interaction with other molecules. nih.gov
Quantum chemical calculations are also instrumental in understanding reaction mechanisms that may be difficult to probe experimentally. acs.org For instance, these calculations have revealed that non-covalent interactions, such as hydrogen bonding, can play a critical role in activating certain reaction pathways. acs.org For amine oxides, the N→O bond is a key feature, and its involvement in reactions can be modeled to understand transformations and stability. mdpi.com By modeling the interaction of the amine oxide functional group with other chemical species, researchers can predict the feasibility and outcomes of reactions prior to performing them in the lab. rsc.org
| Parameter Calculated | Molecule/System Studied | Finding/Value | Computational Method | Reference |
|---|---|---|---|---|
| Bond Dissociation Enthalpy (BDE) | Mono-N-oxide surfactant | 94.0-94.1 kcal/mol (lowest values), indicating active sites for H-abstraction. | DFT | nih.gov |
| Reaction Mechanisms | o-dimethylaminoaryloximes | Revealed that hydrogen bonding and steric interactions activate unusual reactivity. | Quantum chemical calculations | acs.org |
| Reaction Pathways | Atmospheric chemi-ions with nitrogen oxides | Predicted transition state energies and reaction feasibility at room temperature. | Coupled-Cluster Singles and Doubles (CCSD) | nih.gov |
| Reactivity of Functional Groups | Aliphatic oxime derivatives on malachite | Investigated the reactivity of different derivatives as flotation collectors. | DFT | mdpi.com |
Predictive Modeling of Surfactant Performance
Predictive modeling combines theoretical principles, simulation data, and experimental results to forecast the performance of surfactants in specific applications. acs.org These models can significantly reduce the time and cost associated with laboratory screening by identifying promising candidates and optimizing formulations computationally. mst.edu
For amine oxide surfactants, predictive models are used in areas such as gas hydrate management. acs.org Molecular modeling has been used to explain why amine oxides with specific alkyl chain lengths (4-5 carbon atoms) are effective hydrate crystal growth inhibitors. acs.org The models suggest that the size of the alkyl groups is optimal for interacting with and disrupting the formation of hydrate cages. acs.org
In the context of enhanced oil recovery, data-driven approaches using machine learning have emerged as a powerful tool for predicting surfactant performance. mst.edu Models like Random Forest can be trained on datasets containing information about the surfactant system, concentration, interfacial tension (IFT) between oil and the surfactant solution, and other properties of the oil and reservoir. mst.edu These models can then accurately forecast performance metrics such as incremental oil recovery. mst.edu While not specific to this compound, this methodology is directly applicable. Key input features for such models often include surfactant concentration, IFT, and oil gravity. mst.edu
Molecular thermodynamics provides another avenue for predictive modeling, enabling the calculation of properties like the critical micelle concentration (cmc) and the partition coefficients of solutes between the aqueous phase and micelles. acs.orgresearchgate.net By combining MD simulations with approaches like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS), it is possible to predict free energy profiles of various compounds in micellar systems, which is crucial for applications in detergency and drug delivery. researchgate.net
| Modeling Approach | Predicted Performance Metric | Key Inputs/Features | Application Area | Reference |
|---|---|---|---|---|
| Machine Learning (e.g., Random Forest) | Incremental oil recovery | Surfactant concentration, IFT, oil gravity, acid number | Enhanced Oil Recovery | mst.edu |
| Molecular Modeling | Hydrate growth inhibition efficiency | Alkyl group size and structure | Gas Hydrate Management | acs.org |
| Molecular Thermodynamics | Critical Micelle Concentration (cmc), aggregation behavior | Molecular structure parameters | General Surfactant Science | acs.org |
| MD Simulations + COSMOmic | Micelle/water partition coefficients (log P) | Free energy profiles from simulations | Solubilization, Drug Delivery | researchgate.net |
Emerging Research Directions and Future Perspectives for Octyldimethylamine Oxide
Novel Synthetic Routes and Sustainable Production
The conventional synthesis of octyldimethylamine oxide involves the oxidation of octyldimethylamine, typically with hydrogen peroxide. keruichemical.com While this method is well-established, current research is geared towards developing more sustainable and efficient production pathways. A significant focus is on the use of renewable feedstocks. For instance, this compound can be derived from natural sources like coconut or palm kernel oil, which offers a more sustainable alternative to petroleum-based raw materials. puracy.com
Efforts to enhance the sustainability of the production process also include the exploration of biocatalytic routes. These methods would employ enzymes to carry out the oxidation step under milder conditions, potentially reducing energy consumption and byproduct formation. Another approach gaining traction is micellar autocatalysis, where the surfactant product itself catalyzes the reaction, leading to enhanced reaction rates. smolecule.com
A key aspect of sustainable production is the biodegradability of the final product. This compound is recognized for its ready biodegradability, breaking down into carbon dioxide, water, and biomass under aerobic conditions. researchgate.net This characteristic is a significant advantage over many traditional surfactants and aligns with the growing demand for environmentally benign chemical products.
To minimize hazardous byproducts such as nitrosamines, which can be a concern in amine oxide synthesis, strict pH control (maintaining a pH below 8.0) and the avoidance of nitrite (B80452) contamination are crucial. The implementation of inert gas sparging, such as with nitrogen, can further prevent the formation of unwanted radical species.
Table 1: Comparison of Synthetic Approaches for this compound
| Synthesis Route | Description | Advantages | Research Focus |
| Conventional Oxidation | Oxidation of octyldimethylamine with hydrogen peroxide. keruichemical.com | Well-established, high yield. smolecule.com | Process optimization, byproduct mitigation. |
| Bio-based Feedstocks | Utilization of renewable resources like coconut or palm kernel oil. puracy.com | Reduced reliance on fossil fuels, improved sustainability profile. | Sourcing, purification, and life cycle assessment. |
| Biocatalysis | Use of enzymes for the oxidation reaction. | Milder reaction conditions, high selectivity, lower energy consumption. | Enzyme discovery, immobilization, and process scale-up. |
| Micellar Autocatalysis | The product surfactant forms micelles that catalyze the reaction. smolecule.com | Increased reaction rates, potential for solvent-free systems. | Understanding catalytic mechanisms, optimizing reaction kinetics. |
Advanced Functional Material Design
The unique amphiphilic nature of this compound makes it a valuable component in the design of advanced functional materials. Its ability to act as a stabilizing agent is particularly noteworthy in the field of nanotechnology.
In the synthesis of nanoparticles, this compound plays a crucial role in preventing aggregation and controlling particle size and uniformity. smolecule.com This is essential for the development of nanomaterials with tailored properties for applications in electronics, catalysis, and medicine. smolecule.com For example, it has been used as a surfactant in the synthesis of mesoporous nickel hydroxy nitrates for fuel cell applications and in the preparation of magnetic iron oxide particles.
Furthermore, this compound is employed in the surface modification of materials to enhance their properties. It can be used to functionalize graphene oxide, altering its surface characteristics for applications such as anti-corrosion coatings. researchgate.net The covalent functionalization of graphene oxide with octylamine (B49996), a precursor to the oxide, has been shown to be verifiable through techniques like FTIR and Raman spectroscopy. This modification can improve a material's hydrophilicity and biocompatibility. smolecule.com
The compound's utility extends to the formation of complex nanostructures. Research has demonstrated its use in creating sandwich-like structured zinc sulfide/octylamine hybrid nanosheets, which hold promise for optical and electronic devices.
Table 2: Applications of this compound in Functional Material Design
| Application Area | Function of this compound | Resulting Material/Product | Potential Use |
| Nanoparticle Synthesis | Stabilizing agent, controls particle size and prevents aggregation. smolecule.com | Uniform nanoparticles (e.g., magnetic iron oxide). | Electronics, catalysis, medicine. smolecule.com |
| Surface Modification | Functionalizing agent to alter surface properties. smolecule.com | Functionalized graphene oxide. researchgate.net | Anti-corrosion coatings, biocompatible materials. smolecule.comresearchgate.net |
| Nanostructure Formation | Template or capping agent. | Zinc sulfide/octylamine hybrid nanosheets. | Optical and electronic devices. |
| Fuel Cell Technology | Surfactant in the synthesis of mesoporous materials. | Mesoporous nickel hydroxy nitrates. | Enhanced fuel cell performance. |
Biotechnological and Biomedical Research Innovations
This compound's surfactant properties have found significant applications in biotechnology and are being explored for innovative biomedical uses.
In biotechnology, it is widely used for the solubilization and purification of membrane proteins. smolecule.com Its ability to disrupt cell membranes in a controlled manner allows for the extraction of these proteins, which are crucial for studying cellular processes and for drug development. Following extraction, the compound facilitates the purification and reconstitution of these proteins into artificial lipid bilayers, enabling detailed functional studies.
Another significant biotechnological application is in the purification of viruses, particularly adeno-associated viruses and adenovirus particles. Patented methods describe the use of alkyldimethylamine oxides, including this compound, as effective detergents for lysing cells and isolating viral particles, a critical step in gene therapy and vaccine development.
In the realm of biomedical research, this compound is being investigated as a component in novel drug delivery systems. smolecule.com Its biocompatible nature and ability to form micelles make it a promising candidate for encapsulating and controlling the release of therapeutic agents. smolecule.com Research is also exploring its use in cell membrane permeabilization studies, where the controlled introduction of research materials into cells is required.
Environmental Monitoring and Advanced Remediation Strategies
The environmental fate and impact of surfactants are of paramount importance. The biodegradability of this compound is a significant environmental advantage. However, the development of sensitive and specific monitoring techniques is crucial to assess its presence and concentration in various environmental compartments. Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be employed to quantify trace levels of this compound and its degradation byproducts. UV-Vis spectroscopy can also be utilized for real-time monitoring of N-oxide degradation products.
In terms of remediation, the compatibility of this compound with oxidizing agents like hydrogen peroxide has led to research into its use in advanced oxidation processes (AOPs) for water treatment. AOPs are effective in breaking down persistent organic pollutants. The combination of this compound with hydrogen peroxide has been shown to be a more potent biocide than either component alone, creating effective antimicrobial compositions for sanitizing surfaces and treating water. google.com
Furthermore, research into functionalized materials for environmental remediation is an active area. For example, octylamine-functionalized graphene oxide aerogels have been designed for oil-water separation, showcasing a potential application for related compounds in environmental cleanup. researchgate.net The development of such materials, which can adsorb or degrade pollutants, represents a promising future direction for environmental remediation strategies.
Q & A
Q. What are the key physicochemical properties of octyldimethylamine oxide, and how do they influence its experimental handling?
this compound is a zwitterionic surfactant with a molecular formula of C₁₀H₂₃NO (molecular weight: 173.30 g/mol). It appears as a colorless to pale-yellow liquid, soluble in water, and exhibits stability under standard conditions . Its low skin and eye irritation profile (compared to harsher surfactants) allows for safer handling in aqueous solutions. However, its liquid form requires storage in airtight containers to prevent oxidation or moisture absorption. Researchers should prioritize pH-controlled environments (near neutral) to maintain its zwitterionic behavior in solution .
Q. What synthetic routes are available for this compound, and how is purity validated?
The compound is typically synthesized via oxidation of N,N-dimethyloctylamine using hydrogen peroxide or peracetic acid. Post-synthesis, purification involves solvent extraction (e.g., dichloromethane/water partitioning) to remove unreacted amines. Purity is validated using:
- ¹H/¹³C NMR : Peaks at δ ~3.1 ppm (N-oxide protons) and δ ~2.2 ppm (N-methyl groups) confirm structure .
- Mass Spectrometry : A molecular ion peak at m/z 173.30 (M⁺) confirms molecular weight .
- Titration : Potentiometric titration quantifies residual amine content (<1% for high-purity batches) .
Advanced Research Questions
Q. How do oxygen-dependent reaction conditions affect the stability and reactivity of this compound in biocatalytic systems?
In enzymatic oxidations (e.g., lipase-mediated reactions), molecular oxygen can destabilize this compound due to interfacial adsorption at gas-liquid boundaries, which disrupts enzyme-surfactant interactions . To mitigate this:
- Use oxygen-scavenging agents (e.g., glucose oxidase) to maintain low dissolved oxygen levels.
- Optimize reactor design (e.g., membrane reactors) to minimize gas-liquid interfaces . Contradictory data on surfactant stability under aerobic vs. anaerobic conditions highlight the need for real-time monitoring via UV-Vis spectroscopy (absorbance at 220 nm for N-oxide degradation products) .
Q. What analytical strategies resolve discrepancies in purity assessments between NMR and chromatographic methods?
Discrepancies often arise from NMR’s inability to detect low-level impurities (e.g., trace dimethyloctylamine). A combined approach is recommended:
- HPLC-MS : Quantifies impurities down to 0.01% using reverse-phase C18 columns (acetonitrile/water gradient elution) .
- Ion Chromatography : Detects ionic byproducts (e.g., nitrate from peroxidation side reactions) .
- Karl Fischer Titration : Ensures water content <0.5% to avoid misinterpretation of NMR peaks .
Q. How does the zwitterionic nature of this compound influence its interaction with biomembranes in model systems?
The surfactant’s dual charge (positively charged N-oxide head and hydrophobic tail) enables pH-dependent insertion into lipid bilayers. Methodologies to study this include:
- Fluorescence Anisotropy : Measures membrane fluidity changes using DPH probes.
- Dynamic Light Scattering (DLS) : Tracks vesicle size shifts upon surfactant incorporation . Contradictory reports on critical micelle concentration (CMC) values (e.g., 0.5–1.2 mM) necessitate temperature-controlled experiments, as CMC decreases with rising temperature due to reduced hydration of the N-oxide group .
Methodological Best Practices
Q. How should researchers document experimental protocols involving this compound to ensure reproducibility?
- Detailed Synthesis Steps : Specify reaction stoichiometry, solvent ratios, and purification thresholds (e.g., “stirred at 40°C for 6 hr until peroxide test strips confirm <10 ppm residual H₂O₂”) .
- Characterization Data : Include raw NMR spectra (with integration values) and HPLC chromatograms in supplementary materials .
- Safety Protocols : Note PPE requirements (gloves, goggles) and spill management (neutralization with dilute acetic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
